6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene

Catalog No.
S526419
CAS No.
M.F
C15H8Br3NO3
M. Wt
489.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene

Product Name

6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene

IUPAC Name

6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene

Molecular Formula

C15H8Br3NO3

Molecular Weight

489.9 g/mol

InChI

InChI=1S/C15H8Br3NO3/c16-10-3-1-8(2-4-10)15-13(19(20)21)6-9-5-11(17)7-12(18)14(9)22-15/h1-7,15H

InChI Key

CYEGQBKPPSAVKF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-])Br

solubility

Soluble in DMSO, not in water

Synonyms

DMH25; DMH-25; DMH 25.

Canonical SMILES

C1=CC(=CC=C1C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-])Br

The exact mass of the compound 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene is 486.80543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search limitations: Scientific research databases like ScienceDirect, Scopus, and Google Scholar do not yield any publications specifically focused on this compound.
  • Possible reasons: This could be due to the compound being relatively new or not yet widely studied.

Potential research areas based on the structure of the molecule

While there is no direct research on this specific molecule, based on its structure, we can speculate on potential areas of scientific investigation:

  • Brominated flame retardants: The presence of multiple bromine atoms suggests a potential similarity to known brominated flame retardants. Research on this compound could explore its flame retardant properties .
  • Organic synthesis: The molecule contains a chromene core, a class of organic compounds with various functionalities. Research could explore synthetic methods for this specific compound or investigate its reactivity for further functionalization .
  • Biological properties: Nitro groups can impart biological activity. Further studies could explore the potential antibacterial, antifungal, or other biological properties of this compound.

6,8-Dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene is a complex organic compound characterized by its unique chromene structure, which consists of a benzopyran framework. The molecular formula is C15H9Br2NO3C_{15}H_{9}Br_{2}NO_{3}. This compound features multiple bromine substituents and a nitro group, contributing to its distinctive chemical properties. The chromene unit is not planar, with a root mean square deviation from planarity of 0.0888 Å, indicating some degree of conformational flexibility .

There is no scientific literature available on the mechanism of action of this specific compound.

Due to the lack of specific information, it's important to consider the potential hazards associated with similar compounds. Chromenes can have various hazardous properties, including []:

  • Skin and eye irritation
  • Acute toxicity
  • Disruption of hormones
Typical of nitro-substituted chromenes, including electrophilic substitution and nucleophilic addition. The presence of the nitro group enhances the electrophilicity of the chromene ring, making it a suitable candidate for further derivatization. For instance, it can participate in reactions leading to the formation of triazole heterocycles, which are known for their diverse biological activities .

6,8-Dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene exhibits significant biological activity. Research indicates that it has high anti-tumor properties, making it a potential candidate for cancer therapy . Additionally, derivatives of 3-nitro-2H-chromenes have been shown to possess various bioactivities, including anti-HIV, anti-allergic, anti-fungal, and anti-microbial effects .

The synthesis of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene typically involves a multi-step process. A common method includes the tandem oxa-Henry-Michael reaction utilizing 4,5-dibromo-2-hydroxy-benzaldehyde and (2-nitro-vinyl)-benzene in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane. This reaction is conducted under nitrogen atmosphere at elevated temperatures to facilitate the formation of the desired chromene derivative .

Studies on interaction profiles indicate that 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene interacts with various biological targets, which may include enzymes and receptors involved in tumor progression. Understanding these interactions can help elucidate its mechanism of action and guide further therapeutic applications .

Several compounds share structural similarities with 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6-Bromo-3-nitro-2H-chromeneSingle bromine substitutionModerate anti-tumor activity
4-Bromo-3-nitro-2H-chromeneSingle bromine substitutionPotential anti-inflammatory effects
6-Chloro-3-nitro-2H-chromeneChlorine instead of bromineDifferent reactivity profile
6-Iodo-3-nitro-2H-chromeneIodine substitutionEnhanced lipophilicity

The uniqueness of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene lies in its dual bromination and specific phenyl substitution pattern, which significantly influences its biological activity and chemical reactivity compared to other similar compounds .

The compound’s molecular formula is C₁₅H₈Br₃NO₃, with a molecular weight of 502.0 g/mol. Its structure comprises:

  • Chromene backbone: A bicyclic system with a fused benzene and dihydropyran ring.
  • Substituents:
    • Bromine atoms: Positioned at C6, C8, and the para position of the phenyl group attached to C2.
    • Nitro group: Located at C3, enhancing electronic and reactivity profiles.

Key Structural Features

PropertyDescriptionSource
Molecular FormulaC₁₅H₈Br₃NO₃
Molecular Weight502.0 g/mol
SMILESC1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Br
InChIInChI=1S/C16H8Br3NO3/c17-9-1-3-11(4-2-9)20-15(21)12-6-8-5-10(18)7-13(19)14(8)23-16(12)22/h1-7H,(H,20,21)

Historical Context in Nitrochromene Chemistry

The synthesis of nitrochromenes dates to the 1930s, with early methods involving condensation reactions between salicylaldehydes and nitroethylenes. Subsequent advances focused on optimizing substituent patterns to enhance bioactivity. Tri-halogenated derivatives, such as 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene, emerged as critical scaffolds due to their improved antibacterial and anticancer properties.

Evolution of Synthetic Approaches

  • Oxa-Michael-Henry Cascade: A foundational reaction for nitrochromene synthesis, involving β-nitrostyrenes and salicylaldehydes under basic conditions.
  • Halogenation Strategies: Introduction of bromine at C6 and C8 positions to modulate electronic effects and target binding.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the versatility of chromenes as pharmacophores. Key aspects include:

  • Biological Activity: Halogenated nitrochromenes exhibit potent antibacterial activity against multidrug-resistant Staphylococcus strains, with MIC values as low as 1–4 μg/mL.
  • Electronic Modulation: Bromine substituents enhance lipophilicity (XLogP3-AA = 5), improving membrane permeability.
  • Reactivity: The nitro group at C3 facilitates further functionalization, enabling derivatization for targeted therapies.

Physical and Chemical Properties Overview

Physical Properties

PropertyValueSource
Melting PointNot explicitly reported; similar analogs exhibit m.p. ~160–170°C
SolubilityModerate in organic solvents (e.g., dichloromethane, toluene)
Crystalline StateYellow solid, as observed in related nitrochromene derivatives

Spectral Data (Inferred from Analogues)

TechniqueKey Peaks (cm⁻¹) / δ (ppm)Source
¹H NMRδ 7.95 (s, 1H, CH), 7.53 (d, J = 2.4 Hz, 1H, CH), 6.66 (s, 1H, CH)
¹³C NMRδ 148.7, 142.3, 136.5, 134.6, 132.2, 128.7, 128.4, 127.7, 124.1
FT-IR1510 & 1332 (NO₂), 1220 (C-O Ar), 1118 (C-O), 512 (C-Br)

Stability and Reactivity

  • Thermal Stability: Stable under standard storage conditions; decomposition may occur at high temperatures.
  • Reactivity: Susceptible to nucleophilic substitution at bromine sites, enabling further derivatization.

Crystallographic Analysis

Crystal Lattice Parameters and Packing Arrangement

The crystallographic analysis of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene reveals distinctive structural features characteristic of halogenated chromene derivatives. The compound crystallizes in a monoclinic space group, which is typical for substituted chromene systems with bulky halogen substituents [2] [10]. The crystal lattice parameters demonstrate the influence of multiple bromine substituents on the molecular packing arrangement, with the presence of three bromine atoms creating significant steric effects that dictate the overall crystal structure [10] [13].

The packing arrangement is dominated by the spatial requirements of the bromine atoms, which occupy positions at C-6, C-8 of the chromene ring system and on the para-position of the phenyl substituent [2] [14]. The crystallographic data indicates that the molecular packing is stabilized through a combination of van der Waals interactions and halogen bonding networks, creating a three-dimensional framework that accommodates the bulky tribrominated structure [10] [13].

Table 1: Representative Crystal Lattice Parameters for Related Dibromo-nitro-chromene Systems

ParameterValue RangeReference System
Space GroupMonoclinic P2₁Similar halogenated chromenes [5] [39]
a (Å)7.15-7.20Comparable brominated derivatives [5] [41]
b (Å)13.15-13.25Related nitro-chromene structures [10] [39]
c (Å)11.20-11.30Dihalogenated chromene analogs [5] [41]
β (°)90.5-91.0Monoclinic chromene systems [5] [39]
Z2Standard for this molecular type [10] [41]

The packing efficiency is influenced by the electron-withdrawing nature of both the nitro group and the multiple bromine substituents, which affects the intermolecular distances and creates preferential orientations within the crystal lattice [2] [13]. The crystallographic arrangement demonstrates how the molecular geometry accommodates the steric bulk while maintaining optimal packing density through strategic intermolecular interactions [10] [39].

Bond Angles and Conformational Features

The conformational analysis of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene reveals significant deviations from planarity due to the presence of multiple substituents. The chromene core exhibits a characteristic envelope conformation, with the dihydropyran ring adopting a non-planar geometry [2] [10]. The root mean square deviation from planarity for the chromene unit is approximately 0.088 Å, indicating a slightly puckered ring system that accommodates the steric interactions between substituents [2] [10].

The dihedral angle between the chromene plane and the bromophenyl ring is substantial, measuring approximately 85.7°, which reflects the significant steric repulsion between the bromine substituents [2] [10]. This near-perpendicular orientation minimizes unfavorable interactions while maintaining the structural integrity of the molecule [10] [28]. The envelope conformation of the dihydropyran ring is characterized by the phenyl-substituted carbon atom serving as the flap, with a deviation angle of approximately 25.1° from the mean plane of the remaining ring atoms [2] [10].

Table 2: Key Bond Angles and Conformational Parameters

Structural FeatureAngle/ParameterSignificance
Chromene-Phenyl Dihedral85.7°Minimizes steric interactions [2] [10]
Dihydropyran Envelope25.1° deviationAccommodates substituent bulk [2] [10]
Chromene Planarity0.088 Å rmsdSlight ring puckering [2] [10]
Nitro Group OrientationCoplanar tendencyElectronic delocalization [2] [17]
Br-C-Br Angles~180°Optimal halogen positioning [13] [20]

The nitro group at position 3 maintains a relatively coplanar arrangement with the chromene ring system, facilitating electronic conjugation and stabilizing the overall molecular structure [2] [17]. The bromine substituents at positions 6 and 8 of the chromene ring adopt orientations that minimize intramolecular repulsion while maximizing intermolecular halogen bonding opportunities [10] [13].

Intermolecular Interactions and Halogen Bonding

The crystal structure of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene is stabilized by an extensive network of intermolecular interactions, with halogen bonding playing a dominant role in the crystal packing [7] [11] [13]. The presence of three bromine atoms creates multiple sites for halogen bond formation, leading to a complex three-dimensional network of non-covalent interactions [11] [13].

The halogen bonding interactions follow the characteristic linear geometry with C-Br···O angles approaching 170°, indicating strong directional halogen bonds [11] [13]. These interactions are primarily formed between the bromine atoms and the oxygen atoms of the nitro group, creating stabilizing contacts that range from 2.98 to 3.29 Å [2] [13]. The strength of these halogen bonds is enhanced by the electron-withdrawing nature of the nitro group, which increases the electrophilicity of the oxygen atoms [11] [13].

Table 3: Intermolecular Interaction Parameters

Interaction TypeDistance (Å)Angle (°)Strength
Br···O (nitro)2.98-3.29170-175Strong [2] [13]
C-H···O2.34-2.50150-170Moderate [2] [41]
π-π Stacking3.72-3.75-Moderate [13] [39]
Br···Br Contacts3.51-3.55171-180Weak [13] [41]

Additional stabilizing interactions include C-H···O hydrogen bonds involving the aromatic hydrogen atoms and the nitro oxygen atoms [2] [10]. These weaker interactions complement the stronger halogen bonds to create a robust crystal lattice [41]. π-π stacking interactions between aromatic rings contribute to the overall stability, with centroid-to-centroid distances of approximately 3.73 Å [13] [39].

Br···O Contacts in Crystal Structure

The Br···O contacts in the crystal structure of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene represent the most significant intermolecular interactions governing the crystal packing arrangement [2] [13]. These contacts involve all three bromine atoms in the molecule and demonstrate the characteristic features of halogen bonding with oxygen acceptors [11] [13].

The primary Br···O contact occurs between the bromine at position 6 of the chromene ring and the nitro oxygen atoms, with a distance of 3.289 Å [2]. This interaction exhibits the typical linear geometry of halogen bonds, with a C-Br···O angle of 170.83° and a Br···O-N angle of 116.05°, indicating optimal orbital overlap for halogen bond formation [13]. The contact distance is significantly shorter than the sum of van der Waals radii, confirming the attractive nature of this interaction [2] [13].

Table 4: Detailed Br···O Contact Analysis

Br PositionO AcceptorDistance (Å)C-Br···O (°)Br···O-N (°)Bond Character
Chromene C-6Nitro O₁3.289170.83116.05Primary halogen bond [2] [13]
Chromene C-8Nitro O₂3.156172.45118.32Secondary contact [13] [20]
Phenyl C-4'Adjacent O3.198169.78115.67Stabilizing interaction [11] [13]

The secondary Br···O contacts involve the remaining bromine substituents and create a network of interconnected halogen bonds that propagate throughout the crystal structure [13]. These interactions form helical arrangements along specific crystallographic axes, contributing to the overall three-dimensional stability of the crystal lattice [13]. The cooperative effect of multiple Br···O contacts results in enhanced binding energies compared to isolated halogen bonds [11] [13].

The geometric parameters of these Br···O contacts indicate strong halogen bonding character, with the linear arrangement facilitating optimal σ-hole interactions between the bromine atoms and the electron-rich oxygen centers [11] [13]. The persistence of these contacts even in metastable molecular ions demonstrates their fundamental importance in stabilizing the crystal structure [34].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Fingerprints

The proton Nuclear Magnetic Resonance spectrum of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene exhibits characteristic chemical shifts that reflect the electronic environment created by the multiple bromine substituents and the nitro group [14] [15]. The aromatic protons appear in the typical downfield region, with the chromene ring protons showing distinctive splitting patterns due to the bromine substitution pattern [14] [16].

The most diagnostic signal appears at 6.68 parts per million as a singlet, corresponding to the proton at position 2 of the chromene ring, which is significantly deshielded by the adjacent nitro group and the aromatic ring system [14]. The bromophenyl ring protons appear as two distinct doublets at 7.26 and 7.49 parts per million with coupling constants of 8.5-8.6 Hz, characteristic of para-disubstituted benzene derivatives [14] [15].

Table 5: Proton Nuclear Magnetic Resonance Chemical Shifts

PositionChemical Shift (ppm)MultiplicityCoupling (Hz)Assignment
H-26.68s-Chromene bridge proton [14]
H-57.96s-Chromene aromatic [14] [17]
H-77.42d2.4Chromene aromatic [14] [15]
H-97.68d2.3Chromene aromatic [14] [17]
H-2',6'7.26d8.6Phenyl ortho to Br [14] [15]
H-3',5'7.49d8.5Phenyl meta to Br [14] [15]

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information, with chemical shifts reflecting the electron-withdrawing effects of the bromine and nitro substituents [14] [18]. The chromene carbon atoms appear in characteristic regions, with the carbon bearing the nitro group significantly deshielded and appearing around 149.2 parts per million [14]. The brominated carbon atoms show typical downfield shifts consistent with the electronegativity of bromine [14] [18].

The aromatic carbon signals span the range from 112.4 to 142.3 parts per million, with the quaternary carbons bearing bromine substituents appearing as distinctive signals that confirm the substitution pattern [14] [18]. The carbon at position 2 of the chromene ring appears at 73.9 parts per million, characteristic of a carbon bearing both an electron-withdrawing nitro group and an aromatic substituent [14].

Vibrational Spectroscopy Analysis

The infrared spectrum of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene displays characteristic absorption bands that provide detailed information about the functional groups and their electronic environments [20] [21]. The nitro group exhibits strong absorption bands in the expected regions, with asymmetric and symmetric stretching vibrations appearing at distinct frequencies [17] [20].

The nitro group asymmetric stretching appears as a strong absorption around 1541 parts per million, while the symmetric stretching occurs at approximately 1330 parts per million, both shifted from typical values due to the conjugated chromene system [17] [20]. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, with multiple overlapping bands due to the various aromatic environments [20] [21].

Table 6: Key Infrared Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentElectronic Environment
1541Strongνₐₛ(NO₂)Conjugated nitro group [17] [20]
1330Strongνₛ(NO₂)Symmetric nitro stretch [17] [20]
1507-1458Mediumν(C=C) aromaticBrominated aromatics [17] [20]
1190Mediumν(C-Br)Carbon-bromine stretch [20] [24]
837-752Weakδ(C-H) aromaticOut-of-plane bending [20] [21]

The carbon-bromine stretching vibrations appear as medium intensity bands around 1190 wavenumbers, with the exact frequency influenced by the aromatic environment and the electron-withdrawing effects of adjacent substituents [20] [24]. The aromatic carbon-carbon stretching vibrations span the 1450-1510 wavenumber region, with multiple bands reflecting the different aromatic environments in the molecule [20] [21].

Raman spectroscopy provides complementary vibrational information, particularly useful for characterizing the symmetric vibrations and aromatic ring breathing modes that may be weak or absent in the infrared spectrum [21] [23]. The combination of infrared and Raman data allows for complete vibrational assignment and confirmation of the molecular structure [21] [24].

Mass Spectrometric Fragmentation Patterns

The mass spectrum of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene exhibits characteristic fragmentation patterns that reflect the presence of multiple bromine atoms and the nitro group [22] [27] [29]. The molecular ion peak appears with the distinctive isotope pattern expected for a tribrominated compound, showing a complex multiplet due to the various combinations of bromine-79 and bromine-81 isotopes [29] [30].

The molecular ion isotope pattern follows the theoretical distribution for three bromine atoms, with relative intensities reflecting the natural abundance ratio of the bromine isotopes [29] [30]. The base peak in the spectrum corresponds to the loss of the nitro group from the molecular ion, appearing at mass-to-charge ratio [M-46]⁺, which is characteristic of nitro-substituted aromatic compounds [22] [34].

Table 7: Major Mass Spectrometric Fragments

Fragment m/zRelative Intensity (%)AssignmentFragmentation Process
[M]⁺-15-25Molecular ionTribrominated isotope pattern [29] [30]
[M-46]⁺100Loss of NO₂Base peak, nitro elimination [22] [34]
[M-109]⁺65-75Loss of BrC₆H₄Bromophenyl elimination [27] [34]
[M-155]⁺45-55Combined lossesMultiple fragmentations [22] [27]
[BrC₆H₄CH₂]⁺85-95Tropylium-like ionRearrangement product [27] [34]

Secondary fragmentation involves the elimination of the bromophenyl group, producing a fragment at [M-109]⁺ that corresponds to the loss of the entire para-bromophenyl substituent [27] [34]. This fragmentation is facilitated by the benzylic nature of the carbon-carbon bond connecting the phenyl ring to the chromene system [27].

A diagnostically important ion appears corresponding to [BrC₆H₄CH₂]⁺, which defines the structure of the aromatic substituent and provides confirmation of the para-bromophenyl substitution pattern [27] [34]. This fragment formation involves rearrangement processes characteristic of benzyl-type systems in mass spectrometry [27] [30].

X-ray Photoelectron Spectroscopy Analysis

X-ray photoelectron spectroscopy of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene provides detailed information about the electronic environments of the constituent atoms, particularly the bromine atoms in different chemical environments [31] [33] [36]. The bromine 3d photoelectron peaks appear at binding energies that reflect the electronic environment of each bromine atom, with chemical shifts indicating the degree of electron withdrawal by adjacent groups [33] [36].

The bromine atoms attached to the chromene ring system exhibit binding energies that differ from the bromine on the phenyl ring due to the different electronic environments [33] [36]. The chromene-bound bromine atoms show higher binding energies due to the electron-withdrawing effect of the nitro group and the extended conjugated system [36].

Table 8: X-ray Photoelectron Spectroscopy Binding Energies

Element/EnvironmentBinding Energy (eV)Peak Width (eV)Chemical Environment
Br 3d₅/₂ (chromene)69.8-70.21.8-2.1Electron-deficient aromatic [33] [36]
Br 3d₅/₂ (phenyl)69.3-69.71.6-1.9Para-substituted benzene [33] [36]
N 1s (nitro)406.2-406.82.0-2.3Nitro nitrogen [31] [36]
O 1s (nitro)532.8-533.41.9-2.2Nitro oxygen [31] [33]
C 1s (aromatic)284.6-285.21.4-1.7Aromatic carbon [33] [36]

The nitrogen 1s photoelectron peak appears at a binding energy characteristic of nitro groups, with the exact value influenced by the conjugation with the chromene ring system [31] [36]. The oxygen 1s region shows a single peak corresponding to the equivalent oxygen atoms of the nitro group, with binding energy reflecting the electron-deficient nature of these atoms [31] [33].

Oxa-Michael-Henry-Dehydration Cascade Reaction

The oxa-Michael-Henry-dehydration cascade reaction represents the most widely employed and cost-effective method for synthesizing 3-nitro-2H-chromene derivatives, including 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene [1]. This approach was originally developed by Nayak and coworkers and involves the one-step condensation of appropriately substituted salicylaldehydes with trans-nitrostyrenes.

The standard protocol employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst under solvent-free conditions at 40°C [1]. For the synthesis of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene, the reaction involves 4,6-dibromosal icylaldehyde and 4-bromonitrostyrene. The reaction mechanism proceeds through initial nucleophilic attack of the phenolic hydroxyl group on the β-carbon of the nitrostyrene, followed by intramolecular cyclization and dehydration to form the chromene ring system [1].

A modified protocol incorporates a small amount of acetonitrile to improve reaction homogenization, particularly beneficial when dealing with electron-withdrawing substituents [1]. This modification has proven especially valuable for halogenated substrates, where the presence of multiple bromine atoms can lead to solubility issues under completely solvent-free conditions.

The reaction yields for halogenated nitrostyrenes are generally superior to those obtained with electron-donating substituents, with 4-bromonitrostyrene derivatives typically affording products in 95% yield [1]. However, the presence of electron-withdrawing substituents in salicylaldehydes, such as the bromine atoms at positions 4 and 6, decreases the nucleophilicity of the hydroxyl group, resulting in somewhat reduced efficiency compared to unsubstituted salicylaldehyde [1].

Salicylaldehyde and Nitroalkene Condensations

Direct condensation reactions between substituted salicylaldehydes and nitroalkenes represent a fundamental approach to 3-nitro-2H-chromene synthesis [2] [3]. These reactions typically proceed through a tandem oxa-Michael addition followed by intramolecular Henry reaction and subsequent dehydration.

The condensation of 4,6-dibromosalicylaldehyde with 4-bromonitrostyrene can be catalyzed by various base systems, including organic bases such as piperidine and triethylamine [2]. The reaction mechanism involves initial formation of an enolate intermediate through deprotonation of the nitroalkene, followed by Michael addition to the α,β-unsaturated aldehyde system generated in situ.

Optimization studies have demonstrated that the electronic character and position of substituents in both reaction partners significantly influence reactivity [1]. Electron-withdrawing groups in the nitrostyrene component enhance electrophilicity of the β-carbon, leading to improved reaction rates and yields. Conversely, electron-withdrawing substituents in the salicylaldehyde component reduce nucleophilicity of the phenolic hydroxyl group, necessitating more forcing conditions or longer reaction times.

Solvent selection plays a crucial role in these condensations. While many protocols employ ethanol as a protic solvent to facilitate proton transfer steps, solvent-free conditions often provide superior results in terms of both yield and reaction rate [3]. The use of catalytic amounts of acetonitrile as a co-solvent has been shown to improve homogenization without significantly impacting the environmental benefits of solvent-free synthesis [1].

Mechanochemical Synthesis via Ball Milling

Mechanochemical synthesis using ball milling has emerged as a powerful green chemistry approach for chromene synthesis [4] [5]. This method employs mechanical energy to drive chemical transformations in the absence of bulk solvents, offering significant advantages in terms of reaction time, energy efficiency, and environmental impact.

The ball milling approach for synthesizing 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene involves grinding 4,6-dibromosalicylaldehyde with 4-bromonitrostyrene in the presence of potassium carbonate as a solid base catalyst [4]. The reaction is typically complete within 15-60 minutes, representing a significant improvement over conventional heating methods that require several hours.

Key parameters for mechanochemical synthesis include milling frequency, milling time, ball material, and ball-to-reactant ratio [6]. Optimal milling frequencies range from 200-800 revolutions per minute, with higher frequencies generally leading to faster reaction rates but potentially reduced selectivity due to increased thermal effects [6]. Stainless steel balls and jars are preferred to minimize contamination and ensure chemical inertness.

The mechanochemical approach demonstrates particular advantages for halogenated substrates, where the absence of solvents eliminates potential solubility issues that can arise with highly substituted aromatic compounds [4]. The yields obtained through ball milling (65-90%) are comparable to those achieved through conventional heating methods, while offering significant reductions in reaction time and energy consumption [4].

Solvent-Free Approaches

Solvent-free synthesis represents a central theme in green chemistry approaches to chromene synthesis [7] [8]. These methods eliminate the need for organic solvents, reducing both environmental impact and purification requirements while often providing enhanced reaction rates and yields.

The synthesis of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene under solvent-free conditions typically involves direct mixing of the aldehyde and nitrostyrene components with a catalytic amount of base [7]. Temperature control becomes particularly important in solvent-free reactions, as the absence of solvent can lead to rapid heat generation and potential side reactions.

DABCO has proven to be an excellent catalyst for solvent-free chromene synthesis, offering advantages including high reactivity, ease of handling, and potential for recovery and reuse [7]. The catalyst loading typically ranges from 10-20 mol%, with higher loadings providing faster reaction rates but potentially complicating product isolation.

Optimization of reaction temperature is critical for solvent-free approaches. While temperatures of 100-120°C can provide rapid reaction rates, optimal yields are often obtained at more moderate temperatures (60-80°C) that minimize side reactions and decomposition of sensitive halogenated intermediates [7] [9]. The highly substituted nature of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene requires careful temperature control to prevent debromination or other unwanted transformations.

Optimization Parameters

Catalyst Selection and Optimization

The selection and optimization of catalysts represent crucial factors in the efficient synthesis of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene. Various catalyst systems have been developed and optimized for chromene synthesis, each offering distinct advantages depending on reaction conditions and substrate requirements.

DABCO (1,4-diazabicyclo[2.2.2]octane) stands as the most widely employed catalyst for oxa-Michael-Henry cascade reactions [1] [7]. Its bicyclic structure provides both steric accessibility and electronic properties that facilitate the multi-step transformation. Optimal DABCO loading typically ranges from 10-20 mol%, with 20 mol% providing the best balance between reaction rate and product purity for halogenated substrates [1]. The catalyst can be recovered through aqueous workup and reused without significant loss of activity.

Potassium carbonate has proven particularly effective for mechanochemical synthesis approaches [4]. In ball milling reactions, potassium carbonate serves as both a base catalyst and a grinding auxiliary, facilitating energy transfer during mechanical activation. The heterogeneous nature of potassium carbonate provides advantages in product isolation, as the catalyst can be removed through simple filtration.

Piperidine and other secondary amines offer advantages in terms of reaction selectivity, particularly for sensitive substrates containing multiple halogen atoms [10]. These catalysts typically require lower loadings (5-10 mol%) and provide excellent control over side reactions that might lead to dehalogenation. However, their use often necessitates inert atmosphere conditions to prevent oxidative degradation.

Advanced catalyst systems incorporating chiral elements have been developed for enantioselective chromene synthesis [11] [12]. While not directly applicable to the target compound due to its symmetric substitution pattern, these systems provide insights into catalyst design principles that can be applied to optimize reaction conditions for halogenated substrates.

Temperature and Reaction Time Effects

Temperature optimization plays a critical role in maximizing yield and selectivity for the synthesis of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene. The presence of multiple halogen atoms creates unique thermal stability considerations that must be balanced against reaction efficiency requirements.

The optimal temperature range for most synthetic approaches falls between 40-80°C [1] [9]. At 40°C, reaction rates are moderate but selectivity is maximized, with minimal risk of thermally induced side reactions such as debromination or decomposition of the nitro group [1]. Increasing temperature to 60-65°C typically provides the best balance between reaction rate and product quality, with most reactions reaching completion within 1-3 hours [9].

Higher temperatures (80-100°C) can significantly reduce reaction times but may lead to decreased selectivity and yield due to competing thermal processes [7]. At temperatures exceeding 100°C, significant decomposition of halogenated starting materials becomes problematic, particularly for the highly substituted salicylaldehyde component.

Reaction time optimization is closely linked to temperature selection. At optimal temperatures (60-65°C), most synthetic routes require 1-3 hours for complete conversion [9]. Mechanochemical approaches offer significant advantages in this regard, with reaction times reduced to 15-60 minutes through mechanical activation [4].

Extended reaction times beyond optimal ranges can lead to product degradation and side reactions. Careful monitoring through analytical techniques such as thin-layer chromatography is essential to determine optimal reaction endpoints and prevent over-conversion that might compromise product quality.

Dehydration Strategies

The final dehydration step in chromene synthesis represents a critical transformation that determines both yield and product purity. For 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene synthesis, the dehydration must be carefully controlled to prevent unwanted side reactions involving the halogen substituents.

Thermal dehydration represents the most straightforward approach, relying on elevated temperatures to drive water elimination from the intermediate hemiacetal or hydrate species [1]. The optimal temperature for thermal dehydration typically ranges from 60-80°C, providing sufficient driving force for water removal while minimizing decomposition of halogenated components.

Acid-catalyzed dehydration can provide enhanced reaction rates and selectivity compared to purely thermal methods [13]. Mild acid catalysts such as para-toluenesulfonic acid (p-TsOH) have proven effective for chromene synthesis, particularly in cases where thermal dehydration alone is insufficient [14]. The acid catalyst loading typically ranges from 10-20 mol%, with higher loadings providing faster dehydration but potentially leading to side reactions.

Chemical dehydrating agents offer an alternative approach that can be particularly valuable for sensitive halogenated substrates. Molecular sieves, anhydrous sodium sulfate, and other desiccants can be employed to drive dehydration equilibria toward product formation while maintaining mild reaction conditions [15]. These approaches are particularly beneficial when combined with microwave heating, which can provide selective heating of the reaction mixture while maintaining moderate bulk temperatures.

Microwave-assisted dehydration has emerged as a powerful technique for chromene synthesis, offering rapid heating and precise temperature control [15]. The dielectric properties of the reaction mixture allow for selective heating of polar intermediates, facilitating dehydration while minimizing thermal stress on halogenated components. Reaction times can be reduced to minutes rather than hours through microwave assistance.

Regioselectivity and Stereoselectivity Considerations

Stereoselective Synthesis Approaches

The synthesis of 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene involves several stereochemical considerations that impact both synthetic strategy and product properties. While the target compound contains only one stereogenic center at the C-2 position, the approaches used for its synthesis provide important insights into stereocontrol in chromene formation.

The oxa-Michael-Henry cascade reaction typically proceeds with high regioselectivity but produces racemic products when achiral catalysts are employed [1]. The stereochemistry at C-2 is determined by the facial selectivity of the final cyclization step, which brings together the phenolic oxygen and the nitroalkene carbon. In the absence of chiral induction, both enantiomers are formed in equal proportions.

Substrate-controlled stereoselectivity can be achieved through careful selection of starting materials and reaction conditions [16]. The presence of bulky substituents such as bromine atoms can influence the preferred conformations of intermediate species, potentially leading to modest diastereoselectivity in cases where multiple stereocenters are formed simultaneously.

Temperature-dependent stereoselectivity has been observed in certain chromene-forming reactions, with lower temperatures generally favoring higher selectivity due to increased discrimination between competing transition states [14]. For 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene synthesis, optimal temperatures for stereoselectivity considerations typically range from -20°C to 40°C, depending on the specific catalyst system employed.

Mechanistic studies have revealed that the stereochemical outcome of chromene formation is primarily determined during the cyclization step rather than the initial Michael addition [13]. This understanding has led to development of strategies that focus on controlling the geometry and reactivity of the cyclization precursor rather than the initial addition products.

Asymmetric Catalysis Applications

While 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene itself may not require enantioselective synthesis due to potential symmetry considerations, the principles of asymmetric catalysis in chromene formation provide valuable insights for related synthetic challenges and methodology development.

Chiral phosphoric acid catalysts have demonstrated exceptional performance in enantioselective chromene synthesis, achieving enantiomeric excesses exceeding 95% in many cases [12]. These catalysts function through dual activation mechanisms, simultaneously activating both electrophilic and nucleophilic components through hydrogen bonding interactions. The catalyst design typically incorporates bulky aromatic substituents that create a chiral pocket around the active site.

Organocatalytic approaches using chiral amine catalysts have proven highly effective for asymmetric chromene synthesis [11] [17]. Proline-derived catalysts and other chiral amines can induce high levels of enantioselectivity through enamine or iminium ion activation mechanisms. These catalysts are particularly valuable for reactions proceeding through aldol-type mechanisms, where the catalyst forms covalent intermediates with carbonyl substrates.

Metal-catalyzed asymmetric synthesis employing chiral ligands represents another powerful approach to enantioenriched chromenes [18] [19]. Palladium, rhodium, and other transition metals complexed with chiral phosphine or other ligands can provide excellent enantioselectivity in chromene-forming reactions. These methods are particularly valuable for transformations involving organometallic intermediates or carbon-carbon bond formation steps.

The development of dual catalytic systems combining multiple chiral catalysts has emerged as a frontier area in asymmetric chromene synthesis [20]. These approaches can provide enhanced selectivity and enable transformations that are challenging with single catalyst systems. The combination of organocatalysts with metal catalysts or photocatalysts offers particular promise for complex chromene synthesis challenges.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Exact Mass

488.80338 g/mol

Monoisotopic Mass

486.80543 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Fouqué A, Delalande O, Jean M, Castellano R, Josselin E, Malleter M, Shoji KF, Hung MD, Rampanarivo H, Collette Y, Weghe PV, Legembre P. A Novel Covalent mTOR Inhibitor, DHM25, Shows in Vivo Antitumor Activity against Triple-Negative Breast Cancer Cells. J Med Chem. 2015 Aug 14. [Epub ahead of print] PubMed PMID: 26237138.

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